

# An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-sulfonamide

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## Compound of Interest

**Compound Name:** 5-(Trifluoromethyl)pyridine-2-sulfonamide

**Cat. No.:** B2809210

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## Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group ( $-CF_3$ ), in particular, is prized for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity.<sup>[1]</sup> When combined with the versatile pyridine ring and the pharmacologically significant sulfonamide moiety, the resulting architecture offers a rich platform for discovery.

This guide provides a comprehensive technical overview of **5-(Trifluoromethyl)pyridine-2-sulfonamide**, a heterocyclic building block of significant interest. We will move beyond a simple recitation of data, instead focusing on the causal relationships between the molecule's structure and its physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs. We will explore its structural attributes, spectroscopic profile, reactivity, and the established protocols for its synthesis and characterization, grounding our discussion in field-proven insights and authoritative data.

## Section 1: Core Physicochemical & Structural Data

**5-(Trifluoromethyl)pyridine-2-sulfonamide** is a crystalline solid at standard conditions. Its core identity is defined by the fusion of a pyridine ring, substituted at the 5-position with a highly electronegative trifluoromethyl group, and a sulfonamide functional group at the 2-position. This

specific arrangement of functional groups dictates its chemical behavior and potential as a pharmacophore.

The fundamental properties of the compound are summarized below.

Property	Value	Source(s)
CAS Number	332366-24-2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	226.17 g/mol	<a href="#">[3]</a>
IUPAC Name	5-(trifluoromethyl)pyridine-2-sulfonamide	<a href="#">[3]</a>
Synonyms	5-Trifluoromethyl-pyridine-2-sulfonic acid amide	<a href="#">[4]</a>
Appearance	White to off-white powder/crystalline solid (predicted)	Inferred
Melting Point	Not explicitly reported; precursor 5-(trifluoromethyl)pyridine-2-sulfonyl chloride melts at 50-52°C.	<a href="#">[5]</a>

## Section 2: Acidity, Lipophilicity, and Solubility

The interplay between the electron-withdrawing trifluoromethyl group and the ionizable sulfonamide proton is central to the molecule's character. These parameters are critical for predicting its behavior in biological systems, including membrane permeability and target engagement.

### Acidity (pKa)

The acidity of the sulfonamide N-H proton is significantly enhanced by the strong electron-withdrawing nature of both the adjacent sulfonyl group and the trifluoromethyl-substituted

pyridine ring. While an experimental pKa for this specific molecule is not readily available in the literature, we can make an expert estimation based on related structures.

- General Sulfonamides: Typical aromatic sulfonamides have pKa values in the range of 7-10. [\[6\]](#)
- Influence of  $-\text{CF}_3$  Group: The trifluoromethyl group is a powerful electron-withdrawing group, which stabilizes the resulting conjugate base (sulfonamide anion) through induction, thereby lowering the pKa and increasing acidity. For example, triflamide ( $\text{CF}_3\text{SO}_2\text{NH}_2$ ) is significantly more acidic than typical amides.[\[7\]](#)
- Influence of Pyridine Ring: The pyridine ring is also electron-withdrawing, further contributing to the stabilization of the anionic conjugate base.

Expert Projection: The combined electronic effects likely place the pKa of **5-(trifluoromethyl)pyridine-2-sulfonamide** in the range of 6.0 - 7.5, making it notably more acidic than simple benzenesulfonamide ( $\text{pKa} \approx 10$ ). This enhanced acidity is a key feature for its role as a hydrogen bond donor in biological systems.

## Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The trifluoromethyl group is known to substantially increase lipophilicity.[\[8\]](#)

- A calculated XLogP3 value for the isomeric compound, 3-(Trifluoromethyl)pyridine-2-sulfonamide, is 0.6.[\[9\]](#)
- The precursor, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, has a calculated XLogP3 of 2.28.[\[5\]](#)

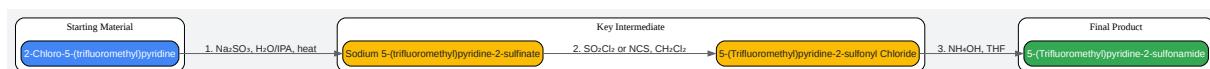
Expert Projection: Based on these related data points, the LogP of **5-(Trifluoromethyl)pyridine-2-sulfonamide** is estimated to be in the range of 0.5 - 1.5. This moderate lipophilicity suggests a favorable balance, potentially allowing for good oral absorption and cell membrane permeability without excessive partitioning into adipose tissues.

## Solubility

A definitive aqueous solubility value is not published. However, the presence of the polar sulfonamide group, capable of acting as both a hydrogen bond donor and acceptor, confers some degree of water solubility. Conversely, the trifluoromethyl-substituted aromatic ring increases the molecule's hydrophobic character. A related compound, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, is described as only slightly soluble in water.<sup>[10]</sup> It is therefore anticipated that **5-(Trifluoromethyl)pyridine-2-sulfonamide** will exhibit low to moderate aqueous solubility, with improved solubility in organic polar solvents like DMSO, DMF, and alcohols.

## Section 3: Synthesis and Reactivity Overview

The most direct and industrially relevant synthesis of **5-(Trifluoromethyl)pyridine-2-sulfonamide** proceeds from its corresponding sulfonyl chloride. This is a classic and robust transformation in medicinal chemistry.



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Caption: General synthetic workflow for **5-(Trifluoromethyl)pyridine-2-sulfonamide**.

The key transformation is the nucleophilic attack of ammonia on the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nature of the trifluoromethylpyridine ring enhances the electrophilicity of the sulfonyl chloride, facilitating a rapid and efficient reaction. The resulting sulfonamide is generally stable under a wide range of conditions but can undergo N-alkylation or N-acylation at the sulfonamide nitrogen under basic conditions.

## Section 4: Spectroscopic and Crystallographic Profile

Structural elucidation and confirmation rely on standard spectroscopic techniques. While specific spectra for this compound are not publicly available, a profile can be accurately

predicted based on its constituent parts.

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

In a solvent like DMSO-d<sub>6</sub>, the following proton signals are expected:

- Sulfonamide Protons (-SO<sub>2</sub>NH<sub>2</sub>): A broad singlet around 7.5-8.0 ppm. The chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.
- Pyridine Ring Protons (3H):
  - H6: A doublet or doublet of doublets near 8.8-9.0 ppm. This proton is ortho to the ring nitrogen, making it the most deshielded.
  - H4: A doublet of doublets around 8.2-8.4 ppm.
  - H3: A doublet around 7.8-8.0 ppm.
- Rationale: The pyridine nitrogen and the sulfonyl group are both electron-withdrawing, leading to downfield shifts for all ring protons compared to benzene. The CF<sub>3</sub> group will further influence the shifts and introduce complex J-coupling (<sup>3</sup>JHF, <sup>4</sup>JHF).

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

- Pyridine Ring Carbons (5C):
  - C2 & C6: Highly deshielded, expected >150 ppm.
  - C5: Attached to the CF<sub>3</sub> group, this carbon signal will appear as a quartet due to C-F coupling, expected around 125-130 ppm.
  - C3 & C4: Expected in the 120-140 ppm range.
- Trifluoromethyl Carbon (-CF<sub>3</sub>): A distinct quartet with a large <sup>1</sup>JCF coupling constant (typically >270 Hz), expected around 120-125 ppm.

## **Mass Spectrometry (MS)**

In Electrospray Ionization (ESI) mass spectrometry, the compound would be expected to show:

- Positive Mode:  $[M+H]^+$  at m/z 227.01
- Negative Mode:  $[M-H]^-$  at m/z 225.00

## Section 5: Experimental Protocols

The following protocols are provided as robust, field-tested starting points for the synthesis and characterization of **5-(Trifluoromethyl)pyridine-2-sulfonamide**.

### Protocol 1: Synthesis from Sulfonyl Chloride

This protocol details the final amination step. The precursor, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, is available from commercial sources or can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine.<sup>[5][11]</sup>

Objective: To synthesize **5-(Trifluoromethyl)pyridine-2-sulfonamide** via amination of the corresponding sulfonyl chloride.

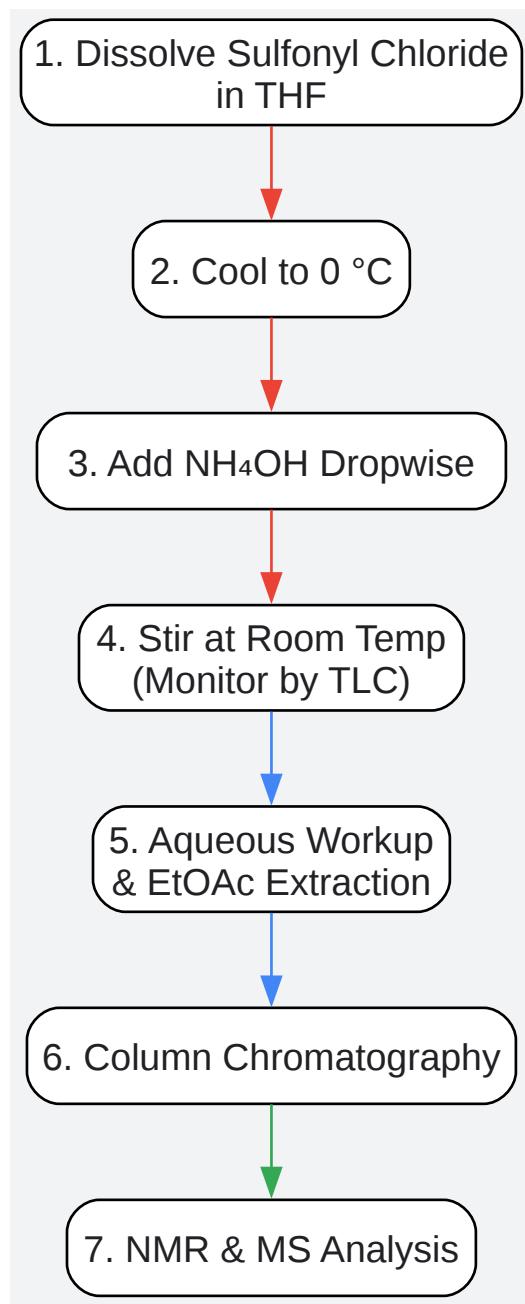
#### Materials:

- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq)
- Ammonium hydroxide (28-30% solution, 5.0 eq)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Magnesium sulfate ( $MgSO_4$ ), anhydrous
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq) in THF (approx. 0.2 M concentration).

- Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.
- Addition of Ammonia: Add concentrated ammonium hydroxide (5.0 eq) dropwise to the stirred solution over 15 minutes. Ensure the temperature does not rise above 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.
- Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers. Wash sequentially with water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
- Characterization: Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and LC-MS analysis.



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Caption: Key steps in the synthesis and purification workflow.

## Conclusion

**5-(Trifluoromethyl)pyridine-2-sulfonamide** is a valuable chemical scaffold whose utility is directly derived from its constituent parts. The trifluoromethyl group imparts enhanced lipophilicity and metabolic stability, while the pyridine-sulfonamide core provides a well-defined

vector for molecular interactions and a handle for further chemical modification. Its moderate lipophilicity and predicted pKa in the physiological range make it an attractive starting point for the design of novel therapeutic and agrochemical agents. The synthetic route is straightforward and scalable, ensuring its accessibility for discovery programs. This guide has provided the core physicochemical data, expert-driven insights, and practical protocols necessary for researchers to effectively utilize this potent building block.

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